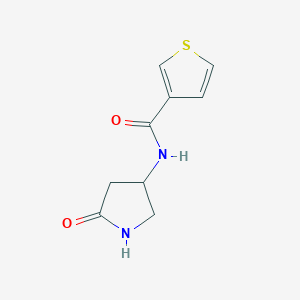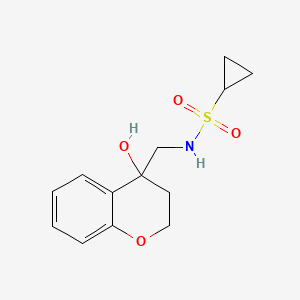
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide is a synthetic organic compound that belongs to the class of chromanone derivatives. Chromanone derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a chroman-4-one core structure, which is fused with a cyclopropanesulfonamide moiety, making it a unique and potentially bioactive molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide typically involves the following steps:
Formation of the Chroman-4-one Core: The chroman-4-one core can be synthesized through various methods, including the cyclization of appropriate phenolic precursors.
Introduction of the Cyclopropanesulfonamide Group: The cyclopropanesulfonamide group can be introduced via nucleophilic substitution reactions, where a suitable sulfonamide precursor reacts with the chroman-4-one intermediate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Types of Reactions:
Oxidation: The hydroxyl group in the chroman-4-one core can undergo oxidation reactions to form corresponding ketones or quinones.
Reduction: The carbonyl group in the chroman-4-one core can be reduced to form alcohols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of chroman-4-one ketones or quinones.
Reduction: Formation of chroman-4-one alcohols.
Substitution: Formation of various substituted chroman-4-one derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects, such as anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide involves its interaction with specific molecular targets and pathways. The chroman-4-one core structure is known to interact with various enzymes and receptors, potentially modulating their activity. The sulfonamide group may enhance the compound’s ability to bind to specific targets, leading to its biological effects.
Comparison with Similar Compounds
Chroman-4-one Derivatives: Compounds like 6-hydroxy-2-(3-hydroxyphenyl)chroman-4-one and 2-(3,4-dihydroxyphenyl)-6-hydroxychroman-4-one.
Sulfonamide Derivatives: Compounds like N-(4-hydroxyphenyl)methanesulfonamide and N-(4-hydroxyphenyl)benzenesulfonamide.
Uniqueness: N-((4-hydroxychroman-4-yl)methyl)cyclopropanesulfonamide is unique due to its combination of a chroman-4-one core with a cyclopropanesulfonamide group. This structural combination may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-13(9-14-19(16,17)10-5-6-10)7-8-18-12-4-2-1-3-11(12)13/h1-4,10,14-15H,5-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLPLRCFQCPJGPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}-1,3-oxazol-2-yl)pyrazine-2-carboxamide](/img/structure/B6503615.png)
![5-methyl-N-(4-{2,5,7-triazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),6,9,11-tetraene-5-carbonyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503630.png)
![5-methyl-N-(4-{[2-(pyridin-4-yl)ethyl]carbamoyl}-1,3-oxazol-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B6503640.png)
![3-Isoxazolecarboxamide, 5-methyl-N-[4-[[[[2-(trifluoromethoxy)phenyl]methyl]amino]carbonyl]-2-oxazolyl]-](/img/structure/B6503648.png)
![1-(5-chlorothiophene-2-carbonyl)-4-[2-(1H-imidazol-1-yl)ethyl]piperazine](/img/structure/B6503655.png)
![N-[(4-hydroxyoxan-4-yl)methyl]-5-phenyl-1,2-oxazole-3-carboxamide](/img/structure/B6503660.png)
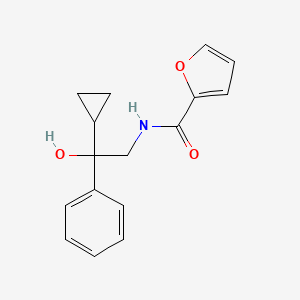
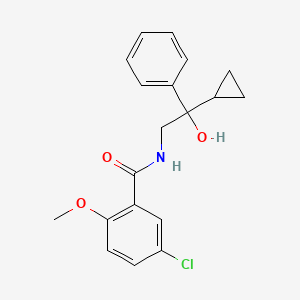
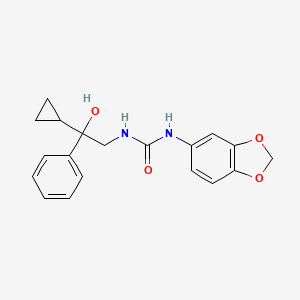
![3-(benzenesulfonyl)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]propanamide](/img/structure/B6503683.png)
![2-(2,4-dichlorophenoxy)-N-[(4-hydroxy-3,4-dihydro-2H-1-benzopyran-4-yl)methyl]acetamide](/img/structure/B6503690.png)
![4-phenyl-N-[3-(2-phenyl-1H-imidazol-1-yl)propyl]oxane-4-carboxamide](/img/structure/B6503706.png)
![1-(2-methylphenyl)-3-[3-(2-phenyl-1H-imidazol-1-yl)propyl]urea](/img/structure/B6503716.png)
